molecular formula C10H8Cl2O B3092444 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde CAS No. 122801-51-8

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

Cat. No.: B3092444
CAS No.: 122801-51-8
M. Wt: 215.07 g/mol
InChI Key: JZEJRRIDBYKNGT-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde is a chemical compound with the molecular formula C10H8Cl2O and a molecular weight of 215.08 g/mol . It is characterized by the presence of a cyclopropane ring substituted with two chlorine atoms and a phenyl group, along with an aldehyde functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving cyclopropane derivatives.

    Biology: The compound is used in biochemical research to study the effects of cyclopropane-containing molecules on biological systems.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropane ring’s strained structure can also participate in reactions that release energy, driving certain biochemical processes .

Comparison with Similar Compounds

Similar compounds to 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde include:

    2,2-Dichloro-1-phenylcyclopropane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2,2-Dichloro-1-(4-methylphenyl)-cyclopropanecarbaldehyde: Contains a methyl group on the phenyl ring, which can influence its chemical properties and reactivity.

    2,2-Dichloro-1-(4-nitrophenyl)-cyclopropanecarbaldehyde:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

2,2-dichloro-1-phenylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-10(12)6-9(10,7-13)8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEJRRIDBYKNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)(C=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde
Reactant of Route 2
2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde
Reactant of Route 3
2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde
Reactant of Route 4
2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde
Reactant of Route 5
2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde
Reactant of Route 6
2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

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